![molecular formula C10H16N2O7 B1671665 Glu-glu CAS No. 3929-61-1](/img/structure/B1671665.png)
Glu-glu
Overview
Description
“Glu-glu” refers to a dipeptide composed of two glutamic acid (Glu) residues . Glutamic acid is an amino acid that plays several roles in biological systems, including serving as a building block for proteins and acting as a neurotransmitter .
Synthesis Analysis
The synthesis of “this compound” involves various biological processes. For instance, the GluA and GluB1 genes play crucial roles in the synthesis of glutelin, a significant seed storage protein in rice . In another study, “fragment-shifted delicious peptides” were synthesized, where the fragments of the original “delicious peptide” and its analogs (Lys-Gly-Asp-Glu-Glu and this compound Asp-Gly-Lys) were shifted .
Chemical Reactions Analysis
“this compound” participates in various chemical reactions. For example, polyglutamylation is a posttranslational modification that adds several glutamates on glutamate residues in the form of conjugated peptide chains .
Scientific Research Applications
Glucagon-like Peptides in Scientific Research
Glucagon-Like Peptide-1 (GLP-1) and Metabolic Regulation
GLP-1 is a hormone involved in glucose regulation and insulin secretion. The discovery, characterization, and clinical development of GLP-1 have shown its potential as a glucoregulatory hormone, highlighting its importance in insulin stimulation and metabolic regulation. Research has demonstrated GLP-1's roles in promoting mucosal growth in the intestine and its implications for treating conditions such as short bowel syndrome (SBS) (Drucker, Habener, & Holst, 2017).
GLP-1 in Obesity and Metabolism
GLP-1 has been studied for its effects on appetite, gastric emptying, energy, and substrate metabolism in obesity. Investigations into physiological doses of GLP-1 infusions in obese men have shown it to suppress hunger ratings and potentially affect food intake, metabolic rates, and gastric emptying, suggesting its utility in weight management strategies (Flint et al., 2001).
Glutamate Signaling in Plants and Animals
Glutamate as a Signaling Molecule
Glutamate (Glu) plays a critical role in plant growth, development, and stress response. It serves as a signaling molecule in various physiological processes including seed germination, root architecture, and response to environmental stresses. This highlights the importance of Glu in both normal and stress conditions, offering insights into its role in plant biology and stress biology (Qiu et al., 2020).
Mechanism of Action
Target of Action
Glu-Glu, also known as Glutamate-Glutamate, is a dipeptide that plays a significant role in various biological processes. The primary targets of this compound are the vesicular glutamate transporters (VGLUTs) , particularly VGLUT1 , which are responsible for the transport of Glu into synaptic vesicles . This compound also interacts with N-methyl-D-aspartate (NMDA) receptors in neurons .
Mode of Action
This compound interacts with its targets to modulate neuronal activity. In presynaptic neurons, this compound is stored in synaptic vesicles and released by stimulation. The homeostasis of the glutamatergic system is maintained by a set of transporters in the membrane of synaptic vesicles . This compound also partially activates NMDA receptors, exhibiting better efficacy for NMDA receptors containing the GluN2B subunit .
Biochemical Pathways
This compound is involved in several biochemical pathways. It plays a crucial role in the glutamine/glutamate cycle (GGC) , which is critical for controlling neuronal activity . This compound is also involved in the glutathione (GSH) metabolism , acting as a precursor of phytochelatins, helping in the chelating of toxic metals/metalloids .
Pharmacokinetics
The absorption and metabolism of this compound are influenced by various factors, including the route of administration, the dose, and the individual’s metabolic rate .
Result of Action
The action of this compound results in various molecular and cellular effects. It modulates the efficiency of excitatory neurotransmission and changes the filling level of synaptic vesicles . It also plays a role in memory, synaptic plasticity, neuronal development, and neuronal activity .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, under stress conditions, this compound participates in wound response, pathogen resistance, and response and adaptation to abiotic stress . The action of this compound is also influenced by the presence of other signaling molecules and phytohormones .
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O7/c11-5(1-3-7(13)14)9(17)12-6(10(18)19)2-4-8(15)16/h5-6H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSRFJWDECSPRO-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)NC(CCC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glutamylglutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028818 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
3929-61-1 | |
Record name | L-Glutamyl-L-glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3929-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glutamylglutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028818 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.